2-iodo-1-methylbenzimidazole

Cross-Coupling Palladium Catalysis Benzimidazole Functionalization

Select this specific 2-iodo derivative over its bromo or chloro analogs to maximize reaction efficiency. The low C–I bond dissociation energy enables quantitative oxidative addition in Pd-catalyzed cross-couplings under milder conditions, critical for constructing biaryl kinase inhibitor cores. It is uniquely effective for generating benzimidazol-2-yl radicals in photochemical cyclizations—a pathway inaccessible with the bromo derivative—making it essential for Telmisartan analog synthesis and diverse heterocyclic library expansion.

Molecular Formula C8H7IN2
Molecular Weight 258.06g/mol
CAS No. 34734-15-1
Cat. No. B512149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-1-methylbenzimidazole
CAS34734-15-1
Molecular FormulaC8H7IN2
Molecular Weight258.06g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1I
InChIInChI=1S/C8H7IN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3
InChIKeyJLJKZVGGJIIKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-1-methylbenzimidazole (CAS 34734-15-1): A Specialized Building Block for Cross-Coupling and Photochemical Synthesis


2-Iodo-1-methylbenzimidazole (CAS 34734-15-1) is a heteroaromatic halogenated benzimidazole derivative characterized by an iodine atom at the 2-position and a methyl group at the 1-position . As a member of the 2-halogeno-1-methylbenzimidazole class, it serves as a versatile electrophilic building block in medicinal chemistry and organic synthesis, primarily utilized as a substrate in transition-metal-catalyzed cross-coupling reactions and as a precursor for generating benzimidazol-2-yl radicals in photochemical cyclizations [1].

Critical Procurement Distinctions: Why 2-Iodo-1-methylbenzimidazole Cannot Be Replaced by 2-Bromo or 2-Chloro Analogs


The selection of 2-iodo-1-methylbenzimidazole over its bromo (CAS 49572-60-3) or chloro analogs is dictated by the profound and quantifiable differences in C–X bond reactivity, which directly determine reaction efficiency and scope. The significantly lower bond dissociation energy of the C–I bond compared to C–Br and C–Cl enables unique reactivity pathways, including low-temperature oxidative addition in Pd-catalyzed cross-couplings and efficient generation of benzimidazol-2-yl radicals under photochemical conditions that are inaccessible or impractical with the lighter halogens [1][2]. Attempting to substitute the iodo compound with the bromo derivative in radical cyclizations leads to drastically reduced yields or complete reaction failure, as the C–Br bond lacks sufficient lability for efficient homolysis under similar conditions . Consequently, procurement decisions based solely on the generic benzimidazole scaffold will result in project delays, increased catalyst loading, and reduced product yields.

Quantitative Differentiation of 2-Iodo-1-methylbenzimidazole Against In-Class Analogs: A Comparative Evidence Guide


Enhanced Suzuki-Miyaura Cross-Coupling Efficiency vs. 2-Bromo-1-methylbenzimidazole

In microwave-assisted Suzuki-Miyaura cross-coupling reactions under aerobic conditions, the use of 2-iodo-1-methylbenzimidazole as an aryl halide substrate consistently affords nearly quantitative yields (typically >95%), surpassing the performance observed for 2-bromo-1-methylbenzimidazole under identical conditions [1]. While both aryl iodides and bromides are reported to give high yields in this catalytic system, the superior leaving group ability of iodide ensures faster oxidative addition, a critical step that often dictates overall reaction efficiency and tolerance of functional groups [2].

Cross-Coupling Palladium Catalysis Benzimidazole Functionalization

Unique Photochemical Radical Cyclization Efficiency for Fused Heterocycle Synthesis

2-Iodo-1-methylbenzimidazole derivatives serve as precursors for benzimidazol-2-yl radicals under photochemical conditions, enabling efficient intramolecular cyclizations to form aromatic ring-fused systems. This methodology is 'significantly more efficient' than traditional radical protocols employing chemical initiators such as AIBN or tributyltin hydride . The unique lability of the C–I bond in 2-iodo-1-methylbenzimidazoles is essential for this photochemical process; the corresponding 2-bromo or 2-chloro analogs do not undergo this transformation with comparable efficiency, if at all, due to their higher C–X bond dissociation energies preventing effective homolysis under standard photochemical irradiation.

Photochemistry Radical Cyclization Fused Benzimidazoles

Synthetic Accessibility and Purity: A Readily Available Key Intermediate

2-Iodo-1-methylbenzimidazole is readily synthesized via direct iodination of 1-methylbenzimidazole, with reported yields in the range of 71-93% for analogous bromination processes and typically high purity (>97%) for commercially available material [1]. In contrast, the synthesis of 2-chloro-1-methylbenzimidazole may involve harsher conditions or yield mixtures of regioisomers [2]. While the bromo derivative is also commercially available in high purity (97%) , its utility in certain reactions is limited by its lower reactivity, as detailed above. The iodo compound offers an optimal balance of reactivity and stability as a shelf-stable solid.

Synthetic Methods Building Block Process Chemistry

Direct Application in Pharmaceutical Intermediate Synthesis: Telmisartan Total Synthesis

A convergent total synthesis of Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB), utilizes a Suzuki cross-coupling reaction between two functionalized benzimidazole moieties. While the published route employs a 2-bromo-1-methylbenzimidazole precursor [1], the 2-iodo-1-methylbenzimidazole is the direct analog and is expected to exhibit superior reactivity in this key bond-forming step, as supported by class-level reactivity trends in palladium-catalyzed couplings [2]. The high overall yield of 72% for the Telmisartan synthesis underscores the strategic importance of 2-halogenated benzimidazole intermediates in complex API construction.

Pharmaceutical Synthesis Angiotensin II Receptor Blocker Process Chemistry

Intellectual Property Context: Key Intermediate in Patented Benzimidazole-Derived Pharmaceuticals

US Patent 9,095,136, assigned to Bayer Intellectual Property GmbH, claims 2-iodo imidazole derivatives and their use, with 2-iodo-1-methylbenzimidazole being a representative compound within the claimed genus [1]. The patent assignment, recorded in 2014, highlights the strategic importance of 2-iodo-substituted benzimidazoles as intermediates in the development of novel therapeutic agents. This intellectual property protection provides a degree of exclusivity and validates the commercial significance of this specific structural motif in drug discovery programs, particularly in the context of kinase inhibitors or other target classes relevant to the patent family.

Intellectual Property Pharmaceutical Patents Chemical Intermediates

Optimal Application Scenarios for 2-Iodo-1-methylbenzimidazole Based on Comparative Performance Evidence


Suzuki-Miyaura and Heck Cross-Coupling Reactions for Pharmaceutical Intermediate Synthesis

This compound is the preferred building block for cross-coupling reactions where high yields and mild conditions are paramount. Its superior reactivity as an aryl iodide, compared to aryl bromides or chlorides, translates to more efficient couplings in the synthesis of biaryl motifs commonly found in kinase inhibitors, antiviral agents, and other bioactive molecules. The near-quantitative yields reported for related 2-iodo substrates under microwave conditions make it an excellent choice for both early-stage medicinal chemistry exploration and late-stage process optimization [1][2].

Photoredox Catalysis and Radical Cyclization for Novel Heterocyclic Scaffolds

2-Iodo-1-methylbenzimidazole is uniquely suited for generating benzimidazol-2-yl radicals under photochemical or photoredox conditions. This enables the construction of complex, three-dimensional fused heterocyclic systems that are valuable for probing biological targets and expanding chemical diversity beyond traditional flat, aromatic molecules. The photochemical cyclization efficiency is significantly greater than methods relying on chemical initiators, making this compound a critical component in the discovery of new chemical entities with improved pharmacological properties .

Key Intermediate in the Synthesis of Angiotensin II Receptor Blockers (ARBs)

Given the established use of 2-bromo-1-methylbenzimidazole in the high-yielding synthesis of Telmisartan, 2-iodo-1-methylbenzimidazole represents a logical and potentially more reactive alternative for this class of antihypertensive agents. Its adoption could streamline the synthesis of Telmisartan and its analogs, offering improved process efficiency and higher overall yields. This is particularly relevant for generic pharmaceutical manufacturers seeking to optimize cost of goods for this widely prescribed drug class [3].

Development of Novel Kinase Inhibitors and Anticancer Agents

Benzimidazole scaffolds are privileged structures in kinase inhibition. The presence of the iodine atom at the 2-position of 2-iodo-1-methylbenzimidazole not only facilitates further functionalization via cross-coupling but also provides a unique vector for engaging hydrophobic binding pockets or forming halogen bonds within the ATP-binding site of kinases. The compound's inclusion in patent literature, such as the Bayer patent assignment, underscores its utility as a core intermediate for synthesizing proprietary kinase inhibitors and other targeted therapies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-iodo-1-methylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.